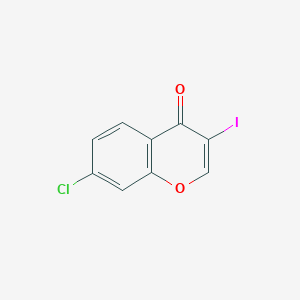

7-Chloro-3-iodo-4H-chromen-4-one

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H4ClIO2 |

|---|---|

Peso molecular |

306.48 g/mol |

Nombre IUPAC |

7-chloro-3-iodochromen-4-one |

InChI |

InChI=1S/C9H4ClIO2/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H |

Clave InChI |

ZMBVJSLDOSCCNI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1Cl)OC=C(C2=O)I |

Origen del producto |

United States |

Exploration of Biological Activities and Molecular Mechanisms for 7 Chloro 3 Iodo 4h Chromen 4 One Derivatives

Overview of Pharmacological Potential of Chromenone Derivatives as Therapeutic Agents

Chromenone derivatives are a class of oxygenated heterocyclic compounds that have garnered significant attention for their broad spectrum of biological activities. nih.gov These compounds, found in both natural and synthetic forms, have demonstrated potential in various therapeutic areas. nih.gov Their medicinal properties include antibacterial, antifungal, antioxidant, antimalarial, neuroprotective, and HIV inhibitory activities. nih.gov Furthermore, chromenone derivatives have shown promise as anticancer and antiviral agents, as well as possessing anti-inflammatory, antiallergenic, and antiulcer properties. nih.gov The versatility of the chromenone scaffold allows for chemical modifications at different positions, which can significantly enhance their biological effects and tailor them for specific therapeutic targets. nih.gov The low toxicity of many chromenone derivatives further enhances their appeal as a foundation for the design and synthesis of new drugs. nih.gov

The therapeutic potential of chromenone derivatives is vast, with ongoing research exploring their efficacy in treating a range of diseases. ijrar.orgtsijournals.com For instance, certain derivatives have been identified as novel pharmacological chaperones for retinitis pigmentosa-linked rod opsin mutants, suggesting their potential in treating retinal diseases. nih.gov The ability of the benzopyran structure to easily traverse cell membranes due to its good lipophilicity contributes to its biological availability and effectiveness. researchgate.net The continuous exploration of this chemical class holds the promise of discovering new and more effective therapeutic agents for a variety of medical conditions.

Investigation of Anticancer Activities of Halogenated Chromenones

The quest for novel and more effective anticancer agents has led to the investigation of various chemical scaffolds, with halogenated chromenones emerging as a promising class of compounds. nih.govresearchgate.net The introduction of halogen atoms into the chromenone structure can significantly modulate its anticancer properties. digitellinc.com

Modulation of Cell Proliferation and Viability in Preclinical Models

Halogenated chromenone derivatives have demonstrated significant effects on the proliferation and viability of cancer cells in preclinical studies. For example, certain halogenated 2-amino-4H-benzo[h]chromene derivatives have exhibited potent antitumor activity against human breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cell lines. researchgate.net Similarly, a study on sulfonyl chromen-4-ones (CHW09) showed an additive effect in inhibiting the growth of X-ray irradiated oral cancer cells. nih.gov Another novel 4H-chromen-4-one derivative isolated from marine Streptomyces ovatisporus S4702T displayed notable cytotoxic activity against human colon carcinoma and prostate adenocarcinoma cells. nih.gov The cytotoxic effects of these compounds are often dose-dependent and can surpass those of established anticancer drugs in certain instances. researchgate.net

Interactive Table: Cytotoxicity of Halogenated Chromenone Derivatives

| Compound/Derivative | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| Halogenated 2-amino-4H-benzo[h]chromene | MCF-7, HCT-116, HepG-2 | Antitumor activity | researchgate.net |

| Sulfonyl chromen-4-ones (CHW09) | Oral cancer cells (with X-ray) | Inhibited cell growth | nih.gov |

Induction of Cell Cycle Arrest and Apoptosis Pathways

A key mechanism through which halogenated chromenones exert their anticancer effects is the induction of cell cycle arrest and apoptosis. For instance, novel 7-chloro-(4-thioalkylquinoline) derivatives have been shown to cause an accumulation of cancer cells in the G2/M phase of the cell cycle, leading to the initiation of apoptosis. mdpi.com The study on sulfonyl chromen-4-ones (CHW09) in combination with X-ray irradiation also pointed to the involvement of apoptosis in the observed cell growth inhibition. nih.gov Furthermore, halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives have been investigated for their ability to induce apoptosis in MCF-7 breast cancer cells. nih.gov This induction of programmed cell death is a critical factor in the therapeutic potential of these compounds.

Inhibition of Specific Oncogenic Targets (e.g., Chromosome Region Maintenance 1 (CRM1))

A significant target for some anticancer agents is the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as XPO1. Overexpression of CRM1 is linked to the progression of various cancers, including mantle cell lymphoma (MCL) and triple-negative breast cancer (TNBC). nih.govnih.gov Inhibition of CRM1 prevents the export of tumor suppressor proteins from the nucleus, thereby enhancing their ability to control cell growth and induce apoptosis. nih.gov Novel selective inhibitors of nuclear export (SINE) have demonstrated therapeutic efficacy by inhibiting CRM1. nih.gov While direct evidence for 7-Chloro-3-iodo-4H-chromen-4-one as a CRM1 inhibitor is not explicitly detailed in the provided results, the broader class of chromone (B188151) derivatives has been investigated for its interaction with various cellular targets. The inhibition of critical cellular machinery like CRM1 represents a key strategy in the development of targeted cancer therapies. frontiersin.org

Evaluation of Anti-inflammatory Effects and Immunomodulatory Pathways

Beyond their anticancer properties, chromenone derivatives have been extensively studied for their anti-inflammatory effects. nih.govresearchgate.netontosight.ai These compounds can modulate various immunomodulatory pathways, offering potential therapeutic avenues for inflammatory diseases.

Inhibition of Pro-inflammatory Cytokines (e.g., Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6))

A significant aspect of the anti-inflammatory activity of chromenone derivatives is their ability to inhibit the production of pro-inflammatory cytokines. For example, a novel chromone derivative, DCO-6, was found to significantly reduce the lipopolysaccharide (LPS)-induced production of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in both cell lines and primary macrophages. nih.gov Other chromone derivatives have also demonstrated the ability to inhibit the production of nitric oxide (NO), another key mediator of inflammation. mdpi.com Specifically, certain synthetic 4H-chromene and chromeno[2,3-b]pyridine derivatives have shown potent inhibition of tumor necrosis factor-α (TNF-α)-induced nitric oxide production. researchgate.net The inhibition of these critical inflammatory mediators underscores the potential of chromenone derivatives as anti-inflammatory agents.

Interactive Table: Anti-inflammatory Activity of Chromenone Derivatives

| Compound/Derivative | Inflammatory Mediator | Effect | Reference |

|---|---|---|---|

| DCO-6 | IL-1β, IL-6, NO | Reduced production | nih.gov |

| 2-(2-Phenylethyl)-4H-chromen-4-one derivatives | NO | Suppressed production | mdpi.com |

| 4H-chromene and chromeno[2,3-b]pyridine derivatives | TNF-α-induced NO | Inhibited production | researchgate.net |

Antimicrobial and Antifungal Activity Profiles of Chromenone Derivatives

Chromone derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. The introduction of halogen substituents, in particular, has been shown to enhance this activity.

Halogenated 3-nitro-2H-chromenes have been identified as effective in vitro antimicrobial agents against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. nih.gov The presence of halogen atoms is crucial for their anti-staphylococcal potential, with multi-halogenated derivatives showing increased potency. nih.gov For instance, tri-halogenated 3-nitro-2H-chromene derivatives have displayed significant antibacterial activity. nih.gov The position of the halogen substitution also plays a role, with enhancement of antibacterial activity being slightly more pronounced when the halogen is in the C-ring of the chromene structure. nih.gov It has been reported that the presence of electron-withdrawing groups, such as halo-groups, on aroylhydrazones improves their antimicrobial activities. researchgate.net

In the realm of antifungal activity, a study on 3-iodochromone derivatives revealed their potential as fungicides against Sclerotium rolfsii. frontiersin.org Among a series of twenty-one synthesized 3-iodochromone derivatives, 6,8-Dichloro-3-iodochromone was found to be the most active. frontiersin.org This highlights the potential of the specific this compound scaffold in antifungal applications. Furthermore, various chromone derivatives, including those with a 3-carbonitrile motif, have shown good antifungal activity against several Candida species, including Candida albicans. nih.govresearchgate.net Some of these derivatives have been shown to be fungicidal and also inhibit biofilm formation, a key virulence factor in persistent fungal infections. nih.gov

Table 1: Antimicrobial Activity of Selected Chromone Derivatives

| Compound Class | Target Organism | Activity | Reference |

| Halogenated 3-nitro-2H-chromenes | S. aureus, S. epidermidis | Effective in vitro antimicrobial agents | nih.gov |

| Tri-halogenated 3-nitro-2H-chromenes | S. aureus, S. epidermidis | Higher antibacterial activity in the series | nih.gov |

| 6,8-Dichloro-3-iodochromone | Sclerotium rolfsii | Most active with ED50 = 8.43 mg L−1 | frontiersin.org |

| Chromone-3-carbonitriles | Candida species | Good antifungal and antibiofilm activity | nih.govresearchgate.net |

Enzyme Inhibition Studies by this compound Analogues

The chromone scaffold has been extensively explored for its ability to inhibit various enzymes implicated in a range of diseases.

Cholinesterase (Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)) Inhibition

Acetylcholinesterase and butyrylcholinesterase are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Chromone derivatives have emerged as potent inhibitors of these enzymes. nih.govnih.gov The inhibitory activity is influenced by the substitution pattern on the chromone ring. For example, amino-7,8-dihydro-4H-chromenone derivatives have been designed as potential cholinesterase inhibitors, with substitutions at the R1 position significantly impacting their inhibitory potency against both AChE and BChE. nih.gov Specifically, 4-chlorobenzyloxy and 4-bromobenzyloxy substitutions have shown to considerably increase the inhibitory activity against BChE. nih.gov

Carbonic Anhydrase-IX (CA IX) Inhibition

Carbonic anhydrase IX is a tumor-associated enzyme that is overexpressed in many hypoxic tumors and is involved in pH regulation, promoting tumor growth and metastasis. Its inhibition is a validated anticancer strategy. nih.gov Chromone-based sulfonamides have been investigated as inhibitors of various carbonic anhydrase isoforms. Many of these novel sulfonamides demonstrated weak inhibitory activity against the cytosolic isoforms hCA I and II but were effective inhibitors of the tumor-associated hCA IX and XII. sigmaaldrich.com This selectivity for the tumor-associated isoforms is a desirable characteristic for potential anticancer agents.

Monoamine Oxidase-B (MAO-B) Inhibition

Monoamine oxidase-B is an enzyme involved in the metabolism of neurotransmitters like dopamine. Its inhibition is a therapeutic approach for neurodegenerative disorders such as Parkinson's disease. nih.govnih.gov The chromone scaffold is a promising structure for the development of MAO-B inhibitors. nih.gov The position and nature of substituents on the chromone ring are critical for activity and selectivity. For instance, C6-benzyloxy substituted chromones with polar functional groups on the C3 position act as potent and reversible MAO-B inhibitors. nih.gov In contrast, substitutions at the C5 position lead to a significant decrease in MAO-B inhibition potency. nih.gov Furthermore, modifications at the 7-position of the chromone ring, such as with a benzyloxy group, can enhance both selectivity and efficacy for MAO-B. tandfonline.com

Table 2: MAO-B Inhibitory Activity of Selected Chromone Derivatives

| Compound Series | Key Structural Features | Potency | Reference |

| 6-[(3-bromobenzyl)oxy]chromones | Acidic and aldehydic groups at C3 | IC50 values of 2.8 and 3.7 nM | nih.gov |

| Chromone-pyridinone hybrids | Benzyloxy decoration at C7 | Nanomolar to micromolar IC50 values | tandfonline.com |

| C5-benzyloxy substituted chromones | Benzyloxy group at C5 | Several orders of magnitude weaker inhibition | nih.gov |

β-Secretase Inhibition

β-secretase (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, a hallmark of Alzheimer's disease. nih.govnih.gov Inhibition of BACE1 is a major therapeutic target for this neurodegenerative disease. The chromone scaffold has been identified as a potential framework for the development of BACE1 inhibitors. Further research into the specific interactions and inhibitory potential of this compound derivatives against β-secretase is warranted to explore their therapeutic potential in Alzheimer's disease.

Urease Inhibitory Activity: Influence of Halogen Position

The inhibition of the urease enzyme is a critical therapeutic strategy, particularly in combating infections caused by bacteria like Helicobacter pylori, where the enzyme is essential for the bacteria's survival in the stomach's acidic environment. umsha.ac.irplos.org The chromenone scaffold has been a subject of interest in the development of urease inhibitors, and the nature and position of halogen substituents on this scaffold play a pivotal role in modulating inhibitory activity.

Studies on related heterocyclic compounds have consistently demonstrated the significance of halogen substitution. For instance, research on 1,3,4-oxadiazole (B1194373) derivatives revealed that a compound featuring a 4-chlorobenzyl ring was the most potent urease inhibitor in its series, highlighting the positive contribution of a chlorine atom at a specific position. nih.gov Similarly, other studies have confirmed the beneficial effects of chlorine-containing compounds in the inhibition of H. pylori urease activity. umsha.ac.ir The position of the halogen is crucial; for example, in a series of 1,3,4-oxadiazole derivatives, substitutions at the 2 and 4 positions of a terminal benzene (B151609) ring were found to be favorable for high activity. nih.gov

Structure-Activity Relationship (SAR) Analysis and Quantitative Structure-Activity Relationship (QSAR) Modeling of Halogenated Chromenones

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are foundational pillars in medicinal chemistry for systematically optimizing drug candidates. slideshare.netdrugdesign.org SAR studies involve modifying a molecule's structure to identify which chemical groups are essential for its biological effects. longdom.org QSAR takes this a step further by creating mathematical models that correlate the chemical structure with biological activity, enabling the prediction of potency for new compounds. drugdesign.orglongdom.org

For halogenated chromenones like this compound, these analyses are crucial for understanding how the type, number, and position of halogen substituents influence their biological efficacy.

Correlating Substituent Effects with Biological Efficacy

The biological activity of chromenone derivatives can be dramatically altered by the introduction of different substituents. A systematic analysis allows researchers to draw clear correlations between specific structural changes and the resulting efficacy.

For example, in a study on amino-7,8-dihydro-4H-chromenone derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), researchers observed distinct SAR trends. nih.gov The unsubstituted parent compound provided a baseline for activity, and various substitutions at different positions (R1, R2, and R3) were evaluated. It was found that substitutions at the R1 position were generally beneficial for enhancing AChE inhibition. nih.gov Specifically, substituting the R1 position with 4-chlorobenzyloxy and 4-bromobenzyloxy groups resulted in notable inhibitory activity against BChE, with IC50 values of 0.89 µM and 1.19 µM, respectively. nih.gov This demonstrates that the presence and nature of a halogen on a substituent group can significantly enhance potency.

The following table, based on data from a study on amino-7,8-dihydro-4H-chromenone derivatives, illustrates how different substituents correlate with inhibitory activity against Butyrylcholinesterase (BChE). nih.gov

| Compound ID | R1 Substituent | R2 Substituent | BChE IC50 (µM) |

| 4a | H | H | > 50 |

| 4c | 4-chlorobenzyloxy | H | 0.89 ± 0.24 |

| 4d | 4-bromobenzyloxy | H | 1.19 ± 0.31 |

| 4k | 4-fluorobenzyloxy | OCH3 | 80.47 ± 5.08 |

This table is illustrative of SAR principles on a chromenone core, adapted from related research.

These findings underscore the principle that specific halogen substitutions can be highly favorable for biological activity, likely by forming key interactions, such as hydrogen bonds or halogen bonds, within the target enzyme's active site. nih.gov

3D-QSAR Methodologies (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA))

To gain a deeper, three-dimensional understanding of SAR, computational techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. slideshare.netslideshare.net These 3D-QSAR methods are used to correlate the biological activity of molecules with their 3D properties. slideshare.net

The process involves aligning a series of active molecules and placing them in a 3D grid. youtube.com A probe atom is then moved to each grid point, and the steric (shape) and electrostatic (charge) interaction energies between the probe and each molecule are calculated. youtube.com These calculated energy fields are the basis for the QSAR model. CoMSIA expands on this by also considering hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. mdpi.com

The results are often visualized as 3D contour maps, which highlight regions around the molecule where certain properties are favorable or unfavorable for activity. mdpi.com For example, a map might show that a bulky group is favored in one area (positive steric contour) or that a negative charge is disfavored in another (unfavorable electrostatic contour). In a study on pyrimidine-based inhibitors, 3D-QSAR models revealed that electrostatic, hydrophobic, and hydrogen-bond donor fields played crucial roles in their activity. nih.gov

For a series of this compound derivatives, a 3D-QSAR study could provide precise insights into how modifications at the C-7 and C-3 positions, or elsewhere on the scaffold, would affect activity.

| QSAR Descriptor Type | Information Provided |

| Steric (CoMFA/CoMSIA) | Favorable/unfavorable regions for bulky groups. |

| Electrostatic (CoMFA/CoMSIA) | Favorable/unfavorable regions for positive/negative charges. |

| Hydrophobic (CoMSIA) | Favorable/unfavorable regions for non-polar groups. |

| H-Bond Donor (CoMSIA) | Favorable/unfavorable regions for hydrogen bond donating groups. |

| H-Bond Acceptor (CoMSIA) | Favorable/unfavorable regions for hydrogen bond accepting groups. |

These models serve as powerful predictive tools to guide the design of new, more potent analogs before their chemical synthesis. nih.gov

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (like this compound) when bound to a target protein. nih.gov This technique is instrumental in drug discovery for elucidating the specific interactions that stabilize the ligand-protein complex and contribute to biological activity. nih.gov

The process involves placing the ligand in the binding site of a protein's 3D structure and using a scoring function to evaluate and rank different binding poses. The results can reveal key interactions such as:

Hydrogen bonds: Crucial for affinity and specificity.

Hydrophobic interactions: Often drive the initial binding event.

Electrostatic interactions: Between charged or polar groups.

Pi-stacking: Interactions between aromatic rings.

For example, molecular docking studies of chromone derivatives targeting the HERA protein for cytotoxic activity have identified specific hydrogen bonds and hydrophobic interactions that are critical for their binding affinity. nih.gov In another study on urease inhibitors, docking simulations helped to understand how the compounds interact with the active site of the enzyme. nih.gov

Chromenone Scaffold Hybridization and Molecular Design Strategies

The chromone ring system is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term refers to molecular frameworks that are able to bind to multiple, diverse protein targets, making them excellent starting points for designing new therapeutic agents. researchgate.net A key strategy to leverage the potential of this scaffold is molecular hybridization.

Molecular hybridization involves chemically linking the chromone core with another pharmacologically active molecule or fragment. nih.gov The goal is to create a new hybrid compound that possesses the beneficial properties of both parent molecules, potentially leading to:

Enhanced Potency: By interacting with multiple sites on a single target or with two different targets.

Improved Selectivity: By fine-tuning the interactions with the desired target over off-targets.

Dual or Multi-Target Activity: Creating a single molecule that can address multiple aspects of a complex disease, such as cancer or Alzheimer's disease. nih.gov

Overcoming Drug Resistance: By incorporating a moiety that circumvents known resistance mechanisms.

Chromone scaffolds have been successfully hybridized with various other structures, including azoles, pyrimidines, and quinolines, to generate novel compounds with a wide range of biological activities, from anticancer to antimicrobial. nih.gov For instance, the design of a chromenone-based interleukin-5 inhibitor involved linking the chromenone unit to other cyclic moieties, which significantly enhanced its activity. umn.edu The planarity and synthetic accessibility of the chromenone core make it an ideal platform for such molecular design strategies. umn.edunih.gov The strategic hybridization of the this compound scaffold with other known pharmacophores represents a promising avenue for the development of novel and highly effective therapeutic agents.

Q & A

Q. What are the key considerations for optimizing the synthesis of 7-Chloro-3-iodo-4H-chromen-4-one to achieve high yield and purity?

- Methodological Answer: Synthesis optimization requires careful control of halogenation steps (chlorination and iodination) to avoid over-substitution. Use of catalysts like Pd or Cu for regioselective iodination at the 3-position is critical. Purification via HPLC (≥98% purity) and recrystallization in polar solvents (e.g., ethanol) improves yield. Monitor reaction progress using TLC (hexane:ethyl acetate, 3:1) and confirm purity via HPLC retention time matching .

- Example Reaction Conditions:

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Chlorination | Cl₂/FeCl₃ | 80 | 6 | 65 |

| Iodination | I₂/CuCl | 120 | 12 | 72 |

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer:

- NMR: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., downfield shifts for carbonyl at δ ~175 ppm and aromatic protons at δ 6.5–8.0 ppm).

- Mass Spectrometry (MS): ESI-MS in positive ion mode to detect [M+H]⁺ peaks (expected m/z ~320).

- IR Spectroscopy: Confirm C=O stretch (~1650 cm⁻¹) and C-I/C-Cl stretches (500–600 cm⁻¹) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

- Methodological Answer: SC-XRD provides precise bond lengths (e.g., C-I: ~2.09 Å, C-Cl: ~1.73 Å) and dihedral angles between chromenone and substituents. Data collection at 100 K reduces thermal motion artifacts. Refinement using SHELXL with R factor <0.05 ensures accuracy. Compare with structurally similar chromenones (e.g., 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde, R factor = 0.037) .

Q. What strategies can address contradictory bioactivity data in studies of this compound as a kinase inhibitor?

- Methodological Answer:

- In Vitro Assays: Use standardized kinase inhibition protocols (e.g., ADP-Glo™ for GSK-3β) with IC₅₀ replicates (n ≥ 3).

- Molecular Docking: Perform AutoDock Vina simulations to compare binding affinities with co-crystallized inhibitors (e.g., ATP-binding site of GSK-3β, PDB: 1Q3D).

- SAR Studies: Test analogs (e.g., 6-chloro-3-iodo-7-methyl derivatives) to isolate electronic vs. steric effects .

Q. How can computational methods predict the metabolic stability of this compound?

- Methodological Answer:

- ADMET Prediction: Use SwissADME to estimate cytochrome P450 interactions (e.g., CYP3A4 substrate likelihood).

- Metabolite Identification: Simulate Phase I/II metabolism with Schrödinger’s MetaSite, focusing on dehalogenation or hydroxylation pathways.

- Validation: Compare results with in vitro liver microsome assays (rat/human S9 fractions) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the reactivity of the 3-iodo substituent in nucleophilic substitution reactions?

- Methodological Answer: Discrepancies may arise from solvent polarity (DMF vs. THF) or leaving group ability. Conduct kinetic studies under controlled conditions:

- Example Setup:

| Solvent | Base | Temp. (°C) | Reaction Rate (k, s⁻¹) |

|---|---|---|---|

| DMF | K₂CO₃ | 80 | 5.2 × 10⁻³ |

| THF | DBU | 60 | 2.1 × 10⁻³ |

| Cross-validate with DFT calculations (Gaussian 16) to assess transition state energies . |

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound due to its halogenated structure?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.